

5-Aminoindoline Dihydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *5-Aminoindoline dihydrochloride*

Cat. No.: *B1614207*

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Introduction: The Strategic Importance of the Indoline Core

The indoline scaffold, a saturated analog of the indole ring system, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional geometry offers significant advantages for achieving potent and selective interactions with a wide array of biological targets.^[1] Among the various substituted indolines, 5-Aminoindoline and its dihydrochloride salt stand out as exceptionally versatile building blocks. The amino group at the 5-position provides a crucial vector for synthetic diversification, allowing for the introduction of a wide range of pharmacophoric features. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of **5-Aminoindoline dihydrochloride** in medicinal chemistry, with a focus on synthetic protocols, mechanistic insights, and case studies of clinically relevant molecules.

The dihydrochloride salt form of 5-aminoindoline offers several practical advantages in a laboratory and manufacturing setting. Converting amines to their hydrochloride salts is a common strategy to enhance their stability, particularly against oxidative degradation.^[2] The salt form is often more crystalline and easier to handle than the free base.^[3] Furthermore, the increased water solubility of the hydrochloride salt can be beneficial for certain reaction conditions and for the formulation of final drug products.^{[3][4]}

Physicochemical Properties of 5-Aminoindoline and its Dihydrochloride Salt

A clear understanding of the physicochemical properties of the starting material is fundamental to its effective application.

Property	5-Aminoindoline	5-Aminoindoline Dihydrochloride
CAS Number	5192-03-0	161464-96-6
Molecular Formula	C ₈ H ₁₀ N ₂	C ₈ H ₁₀ N ₂ · 2HCl
Molecular Weight	134.18 g/mol	207.10 g/mol
Appearance	Crystalline solid	Solid
Solubility	Soluble in organic solvents	Soluble in water

Core Application: A Gateway to Kinase Inhibitors

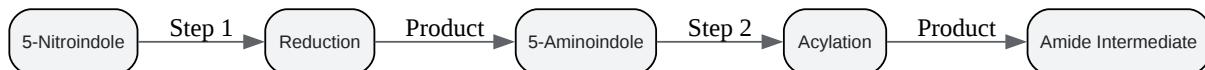
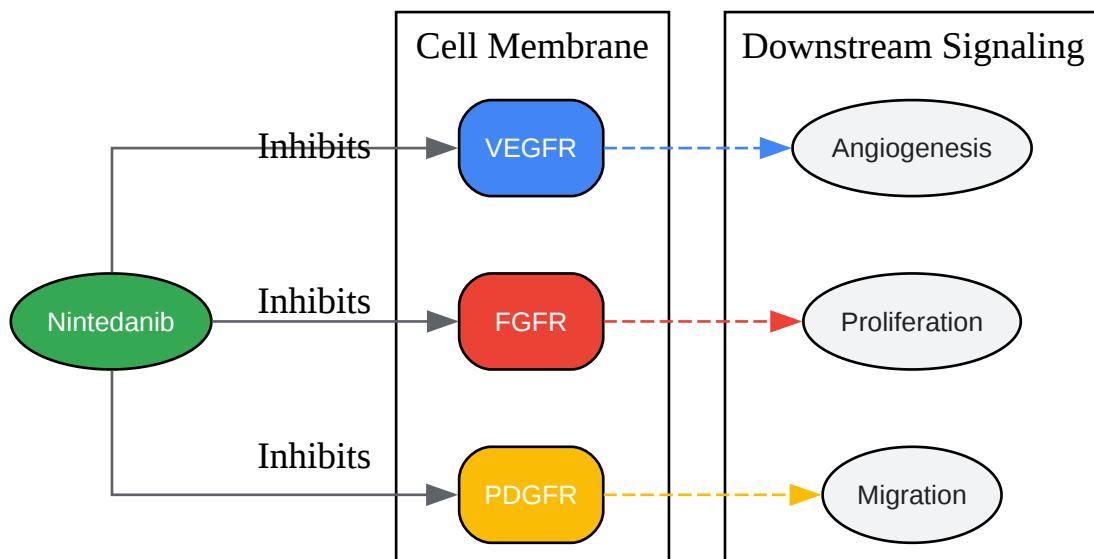
The 5-aminoindoline scaffold is a cornerstone in the design and synthesis of numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The 5-amino group serves as a key attachment point for moieties that can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent inhibition.

Case Study: Nintedanib (BIBF 1120) - A Multi-Targeted Tyrosine Kinase Inhibitor

Nintedanib is a potent, orally available small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).^{[5][6][7]} It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.^{[5][8]} The synthesis of Nintedanib provides an excellent example of the strategic use of a 5-aminoindoline precursor.

Mechanism of Action:

Nintedanib competitively binds to the ATP-binding pocket of VEGFR, FGFR, and PDGFR, thereby blocking the downstream signaling cascades that promote angiogenesis, cell proliferation, and migration.[7][9] This multi-targeted approach is believed to contribute to its efficacy in complex diseases like cancer and fibrosis.[6]



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